(S)-2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride
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Overview
Description
(S)-2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride is a chiral amino acid derivative. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features an amino group and an aromatic ring, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 3-nitrobenzaldehyde.
Reduction: The nitro group is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Amino Acid Formation: The resulting 3-aminobenzaldehyde is then subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding amino acid.
Resolution: The racemic mixture of the amino acid is resolved using chiral resolution techniques to obtain the (S)-enantiomer.
Dihydrochloride Formation: Finally, the (S)-2-Amino-3-(3-aminophenyl)propanoic acid is converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexyl derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of amides, sulfonamides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as acyl chlorides, sulfonyl chlorides, and alkyl halides are commonly used.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Amides, sulfonamides, and alkylated products.
Scientific Research Applications
(S)-2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an enzyme inhibitor or activator, modulating biochemical pathways. Its aromatic ring and amino groups enable it to form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Aminophenyl)propanoic acid
- 3-(3-Methoxyphenyl)propanoic acid
- 3-(4-Hydroxyphenyl)propanoic acid
Uniqueness
(S)-2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride is unique due to its chiral nature and the presence of both amino and aromatic groups. This combination allows for diverse chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(2S)-2-amino-3-(3-aminophenyl)propanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c10-7-3-1-2-6(4-7)5-8(11)9(12)13;;/h1-4,8H,5,10-11H2,(H,12,13);2*1H/t8-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYMDLJJQHYMCD-JZGIKJSDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CC(C(=O)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N)C[C@@H](C(=O)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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